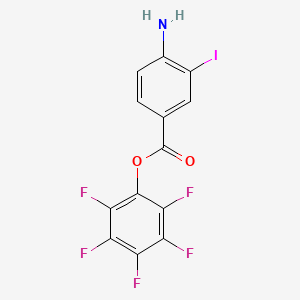

Pentafluorophenyl 4-Amino-3-iodobenzoate

Description

BenchChem offers high-quality Pentafluorophenyl 4-Amino-3-iodobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pentafluorophenyl 4-Amino-3-iodobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 4-amino-3-iodobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H5F5INO2/c14-7-8(15)10(17)12(11(18)9(7)16)22-13(21)4-1-2-6(20)5(19)3-4/h1-3H,20H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEXVFWDCWMOEGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)I)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H5F5INO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Pentafluorophenyl 4-amino-3-iodobenzoate and Its Derivatives: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Pentafluorophenyl 4-amino-3-iodobenzoate and its derivatives, a class of compounds gaining prominence as versatile building blocks in medicinal chemistry and peptide synthesis. As a Senior Application Scientist, this document synthesizes technical data with practical insights to empower researchers in their drug development endeavors. We will delve into the rationale behind their synthesis, explore key derivatives, and elucidate their applications, grounded in established chemical principles.

The Strategic Value of the Pentafluorophenyl Ester in Drug Discovery

The pentafluorophenyl (PFP) ester is not merely a protecting group; it is a highly effective activating group for carboxylic acids. The strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring renders the ester exceptionally susceptible to nucleophilic attack by primary and secondary amines. This high reactivity facilitates the efficient formation of amide bonds under mild conditions, a cornerstone of peptide synthesis and the construction of many active pharmaceutical ingredients (APIs).[1]

The utility of PFP esters in synthesis is underscored by their rapid reaction kinetics, which often minimizes or eliminates the need for coupling additives and reduces the risk of side reactions.[2] This efficiency is a significant advantage in complex, multi-step syntheses common in drug development.

Core Compound and Key Derivatives: Structures and Physicochemical Properties

The parent compound, Pentafluorophenyl 4-amino-3-iodobenzoate, serves as a foundational scaffold. Its derivatives, primarily involving modifications of the 4-amino group, expand its utility as a versatile chemical intermediate.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| Pentafluorophenyl 4-amino-3-iodobenzoate | 1086375-59-8 | C13H5F5INO2 | 429.08 | Predicted BP: 511.6±50.0 °C[3] |

| 4-Amino-3-iodobenzoic acid | 2122-63-6 | C7H6INO2 | 263.03 | Precursor for PFP ester synthesis.[4][5] |

| 4-Acetamido-3-iodobenzoic acid | 190071-24-0 | C9H8INO3 | 305.07 | N-acetyl derivative precursor.[6] |

| 3-Iodo-4-(methylamino)benzoic acid | 500699-01-4 | C8H8INO2 | 277.06 | N-methyl derivative precursor.[7] |

| Methyl 4-amino-3-iodobenzoate | 19718-49-1 | C8H8INO2 | 277.06 | Esterified derivative for comparative studies; MP: 86-91 °C.[8][9] |

Synthesis of Pentafluorophenyl 4-amino-3-iodobenzoate and Its Derivatives

The synthesis of these compounds can be logically structured into two main stages: modification of the precursor 4-amino-3-iodobenzoic acid and the subsequent pentafluorophenyl esterification.

Synthesis of Precursor Derivatives

The 4-amino group of 4-amino-3-iodobenzoic acid is amenable to standard functional group transformations, such as acylation and alkylation, to generate a library of precursors for PFP esterification.

Protocol 1: Synthesis of 4-Acetamido-3-iodobenzoic acid (CAS: 190071-24-0)

This protocol describes the N-acetylation of 4-amino-3-iodobenzoic acid.

Materials:

-

4-Amino-3-iodobenzoic acid (CAS: 2122-63-6)

-

Acetic anhydride

-

Pyridine (optional, as catalyst)

-

Hydrochloric acid (for acidification)

-

Deionized water

-

Ethanol (for recrystallization)

Procedure:

-

Suspend 4-amino-3-iodobenzoic acid in a suitable solvent like acetic acid.

-

Add an excess of acetic anhydride to the suspension. A catalytic amount of pyridine can be added to accelerate the reaction.

-

Heat the mixture under reflux for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.

-

Acidify the mixture with dilute hydrochloric acid to ensure complete precipitation.

-

Filter the crude product, wash with cold water, and dry.

-

Recrystallize the crude 4-acetamido-3-iodobenzoic acid from an appropriate solvent system, such as ethanol/water, to obtain the purified product.

Pentafluorophenyl Esterification

The conversion of the carboxylic acid to the PFP ester is a critical activation step. Several methods can be employed, with the dicyclohexylcarbodiimide (DCC) coupling being a well-established technique.

Protocol 2: Synthesis of Pentafluorophenyl 4-amino-3-iodobenzoate (CAS: 1086375-59-8)

This protocol details the esterification of 4-amino-3-iodobenzoic acid using DCC and pentafluorophenol.

Materials:

-

4-Amino-3-iodobenzoic acid (or its N-substituted derivative)

-

Pentafluorophenol (CAS: 771-61-9)[10]

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Ethyl acetate

-

Hexane

Procedure:

-

Dissolve 4-amino-3-iodobenzoic acid and a slight molar excess of pentafluorophenol in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve a slight molar excess of DCC in anhydrous DCM or THF and add it dropwise to the cooled solution of the acid and phenol.

-

Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 4-12 hours. Monitor the reaction by TLC.

-

Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash successively with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

-

Purify the crude Pentafluorophenyl 4-amino-3-iodobenzoate by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Visualization of the Synthetic Workflow:

Caption: Synthetic pathways to Pentafluorophenyl 4-amino-3-iodobenzoate and its N-substituted derivatives.

Applications in Medicinal Chemistry and Drug Development

The strategic placement of the iodo, amino, and activated carboxyl groups makes these compounds highly valuable in the synthesis of novel therapeutics.

-

Peptide Synthesis and Peptidomimetics: The primary application of the PFP ester is to facilitate the coupling of the 4-amino-3-iodobenzoic acid scaffold to amino acids or peptides. This allows for the introduction of this unique aromatic core into peptide chains, potentially modulating their conformation, stability, and biological activity.

-

Scaffold for Combinatorial Chemistry: The amino group can be readily derivatized, and the iodine atom can participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings). This dual functionality allows for the rapid generation of diverse libraries of compounds for high-throughput screening.

-

Radiolabeling and Imaging Agents: The presence of an iodine atom provides a site for the introduction of radioisotopes of iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I). This makes these derivatives promising candidates for the development of targeted radiopharmaceuticals for imaging and therapeutic applications. The synthesis of radioiodinated esters and amides is a key strategy for developing tumor or organ imaging agents.[11]

Logical Framework for Application:

Caption: The relationship between the chemical features of the core compounds and their applications in drug development.

Conclusion and Future Outlook

Pentafluorophenyl 4-amino-3-iodobenzoate and its derivatives represent a class of highly versatile and valuable building blocks for modern drug discovery. The combination of a highly activated carboxylic acid, a modifiable amino group, and a synthetically versatile iodine atom on a single scaffold provides chemists with a powerful tool for the synthesis of novel and complex molecules. As the demand for more sophisticated and targeted therapeutics continues to grow, the strategic application of such multifunctional intermediates will undoubtedly play an increasingly important role in the future of medicinal chemistry.

References

- Hattori, T., & Yamamoto, H. (2026, January 15). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the. Dilun Biotechnology.

-

Farlow, A., & Krömer, J. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99. [Link]

-

PubChem. (n.d.). 4-Amino-3,5-diiodobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-3-iodobenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. ResearchGate. [Link]

-

Pro-Drug. (2024, May 11). 2-Iodobenzoic Acid: Applications in Medicinal Chemistry and its Preparation Method. Pro-Drug. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information. [Link]

-

Krátký, M., Stolaříková, J., & Vinšová, J. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 25(1), 2. [Link]

-

Smith, G. E., Slastanova, A., & Carroll, L. (2020). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. RSC Advances, 10(52), 31221-31229. [Link]

-

PubChem. (n.d.). The Photochemistry of P-Aminobenzoic Acid. National Center for Biotechnology Information. [Link]

-

Chemsrc. (2025, August 20). 4-Acetamidobenzoic acid | CAS#:556-08-1. [Link]

-

Lawrence, R. M., Bdeir, I., & Woolley, G. A. (2006). Abc Amino Acids: Design, Synthesis, and Properties of New Photoelastic Amino Acids. The Journal of Organic Chemistry, 71(20), 7546-7554. [Link]

-

PubChemLite. (n.d.). 4-acetamido-3,5-diiodobenzoic acid (C9H7I2NO3). [Link]

-

Stenutz, R. (n.d.). 4-amino-3-iodobenzoic acid. [Link]

-

Asian Journal of Research in Chemistry. (n.d.). Synthesis and In-Vitro Antimicrobial Activity of 4-(Piperazin-1-Ylcarbonyl) Aniline – An Amide Derivative of P-Aminobenzoic Acid. [Link]

-

Khan, I., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Biomedicines, 11(10), 2686. [Link]

-

Wikipedia. (n.d.). Pentafluorophenol. [Link]

-

PubChem. (n.d.). Methyl 4-amino-3-iodobenzoate. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). CID 168312114. National Center for Biotechnology Information. [Link]

- Google Patents. (n.d.). US3991105A - Process for the preparation of 3-acetamido-5-amino-2,4,6-triiodobenzoic acid.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. 1086375-59-8 CAS MSDS (PENTAFLUOROPHENYL4-AMINO-3-IODOBENZOATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 4-Amino-3-iodobenzoic Acid | C7H6INO2 | CID 16461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-amino-3-iodobenzoic acid [stenutz.eu]

- 6. 190071-24-0|4-Acetamido-3-iodobenzoic acid|BLD Pharm [bldpharm.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. 4-氨基-3-碘苯甲酸甲酯 95% (GC) | Sigma-Aldrich [sigmaaldrich.cn]

- 9. Methyl 4-amino-3-iodobenzoate | C8H8INO2 | CID 4104649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Pentafluorophenol - Wikipedia [en.wikipedia.org]

- 11. 2-Iodobenzoic Acid: Applications in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]

Advanced Applications of 4-Amino-3-Iodobenzoic Acid PFP Esters in Research

A Technical Guide for DNA-Encoded Libraries and Radiopharmaceutical Conjugation

Executive Summary

This technical guide examines the utility of 4-amino-3-iodobenzoic acid pentafluorophenyl (PFP) ester as a high-fidelity bifunctional building block. While often overshadowed by its NHS-ester counterparts, the PFP ester variant offers distinct advantages in hydrolytic stability and reactivity selectivity, particularly in DNA-Encoded Library (DEL) synthesis and Antibody-Drug Conjugate (ADC) linker chemistry.

This guide is structured for medicinal chemists and chemical biologists, focusing on the molecule's role as a "linchpin" scaffold that enables the orthogonal introduction of diversity via amide coupling (PFP displacement) and transition-metal-catalyzed cross-coupling (aryl iodide retention).

Part 1: The Chemical Advantage of PFP Activation

Why PFP? (vs. NHS Esters)

In complex synthesis, particularly when working with aqueous buffers or sensitive biomolecules (like DNA tags), the stability of the activated ester is critical.

-

Hydrolytic Stability: PFP esters are significantly more stable towards hydrolysis than N-hydroxysuccinimide (NHS) esters at neutral pH. This allows for purification and storage of the building block without rapid degradation.

-

Reactivity Profile: The PFP ester reacts rapidly with primary amines but shows lower background reactivity with hydroxyls, reducing side reactions in non-protected carbohydrate or DNA synthesis.

The Bifunctional Scaffold

The 4-amino-3-iodobenzoic acid core provides two orthogonal handles:

-

Activated Ester (C-terminus): For immediate attachment to a resin, DNA tag, or protein lysine.

-

Aryl Iodide (Core): A "dormant" handle ready for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings after the initial attachment.

-

Aniline (N-terminus): A nucleophile available for capping, further chain extension, or heterocycle formation (e.g., benzimidazoles).

Part 2: Application in DNA-Encoded Chemical Libraries (DEL)

The primary high-value application of this PFP ester is in the generation of DNA-Encoded Libraries . It serves as a "Cycle 1" or "Cycle 2" building block that introduces a rigid aromatic spacer capable of further diversification.

Workflow: The "Scaffold-First" Approach

In this workflow, the PFP ester is used to attach the scaffold to the DNA-linked amine. Subsequently, the iodine atom is used to "grow" the molecule via cross-coupling.

Experimental Protocol: DEL Conjugation

Objective: Conjugate 4-amino-3-iodobenzoic acid PFP ester to a DNA-tagged amine (DNA-NH₂).

Reagents:

-

DNA-NH₂: 1 mM solution in Borate Buffer (pH 9.4).

-

PFP Ester Stock: 20 mM in anhydrous DMSO.

-

Solvent: DMSO/H₂O mixture.

Step-by-Step Procedure:

-

Preparation: Dilute the DNA-NH₂ solution to 0.5 mM using distilled water.

-

Addition: Add 50 equivalents of the PFP ester stock solution to the DNA solution. Ensure the final DMSO concentration is ~10-20% to maintain solubility of the organic building block.

-

Incubation: Vortex gently and incubate at 25°C for 2 hours. (Note: PFP esters do not require additional coupling reagents like EDC).

-

Quenching: Add a large excess of Tris buffer (pH 8.0) to quench unreacted ester.

-

Purification: Ethanol precipitate the DNA-conjugate to remove organic small molecules.

-

Validation: Analyze via LC-MS (deconvoluted DNA mass) to confirm the +245 Da mass shift (loss of PFP, addition of acyl group).

Visualization of DEL Pathway

The following diagram illustrates how this scaffold acts as a branching point in library synthesis.

Caption: Figure 1. Integration of 4-amino-3-iodobenzoic acid PFP ester into a DNA-Encoded Library synthesis cycle, acting as a trifunctional branching point.

Part 3: Targeted Radiopharmaceuticals & Imaging

The 3-iodo moiety is a classic precursor for radiohalogenation. While the PFP ester is used for conjugation, the iodine atom can be isotopically exchanged or used as a placeholder for astatine.

Radioiodination Precursor

In nuclear medicine, this molecule is often used to create [¹²³I] or [¹³¹I] labeled benzamides for SPECT/theranostics.

-

Direct Labeling: The iodine on the scaffold can be exchanged for radioactive iodine via copper-mediated nucleophilic exchange before PFP conjugation.

-

Pre-conjugation: The PFP ester allows the "cold" (non-radioactive) precursor to be conjugated to a targeting vector (e.g., a peptide targeting a tumor receptor). The final "hot" labeling is then performed on the full conjugate, or the "hot" ester is synthesized and immediately conjugated.

Protocol: Protein Conjugation (Lysine Labeling)

Objective: Attach the iodinated scaffold to a Monoclonal Antibody (mAb).

Step-by-Step Procedure:

-

Buffer Exchange: Exchange the mAb buffer to 0.1 M Sodium Bicarbonate (pH 8.5). Avoid amine-containing buffers (Tris, Glycine).

-

Stoichiometry: Calculate 5-10 molar equivalents of the PFP ester per mAb.

-

Reaction: Dissolve PFP ester in dry DMF (max 5% v/v final concentration). Add dropwise to the mAb solution while stirring.

-

Kinetics: React for 1 hour at Room Temperature (RT). PFP kinetics are slower than NHS, allowing for more uniform labeling distribution.

-

Purification: Remove excess small molecule via Size Exclusion Chromatography (e.g., PD-10 column or Sephadex G-25).

Part 4: Quantitative Data Summary

| Feature | NHS Ester | PFP Ester (Rec.) | Impact on Research |

| Hydrolysis t₁/₂ (pH 8) | ~10-20 mins | > 60 mins | Higher efficiency in aqueous buffers (DEL/Protein). |

| Selectivity | High for amines | Very High for amines | Reduced "off-target" labeling of Ser/Tyr residues. |

| Storage Stability | Poor (moisture sensitive) | Good (crystalline solid) | Reliable "off-the-shelf" reagent. |

| Atom Economy | Low (NHS is waste) | Low (PFP is waste) | Similar, but PFP is easier to track via ¹⁹F NMR. |

References

-

DNA-Encoded Library Synthesis

-

Title: Fragment expansion with NUDELs – poised DNA-encoded libraries.[1]

- Source:Chemical Science (via NIH/PMC).

- Context: Describes the use of amino-benzoic acid deriv

-

-

PFP Ester Chemistry

-

Radiolabeling Precursors

-

Solid Phase Synthesis

- Title: Solid-Phase Synthesis of an A-B Loop Mimetic of the CE3 Domain of Human IgE.

- Source:Journal of Organic Chemistry (Imperial College London).

- Context: Details the use of Fmoc-Pfp activ

Sources

- 1. Fragment expansion with NUDELs – poised DNA-encoded libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. EP0401797A1 - Active esters for solid phase peptide synthesis - Google Patents [patents.google.com]

- 4. Method for radioiodination of proteins using N-succinimidyl 3-hydroxy-4-iodobenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Stability of Pentafluorophenyl (PFP) Esters in Aqueous Buffers

This guide provides an in-depth technical analysis of the stability, mechanistic behavior, and application of pentafluorophenyl (PFP) esters in aqueous environments. It is designed for researchers requiring high-fidelity bioconjugation protocols where standard NHS-ester chemistry may fall short due to rapid hydrolysis.

Technical Guide & Operational Protocols

Executive Summary: The Stability-Reactivity Paradox

In bioconjugation, the "stability-reactivity paradox" dictates that reagents highly reactive toward amines are often equally unstable in water. Pentafluorophenyl (PFP) esters represent a unique optimization of this paradox. Unlike N-hydroxysuccinimide (NHS) esters, which can degrade within minutes in alkaline buffers, PFP esters exhibit a significantly extended hydrolytic half-life while retaining rapid kinetics for aminolysis.

This guide details the physicochemical basis of this stability, provides comparative data against NHS/TFP esters, and outlines a self-validating protocol for their use in aqueous media.

Mechanistic Foundations

The superior performance of PFP esters stems from the electronic properties of the pentafluorophenyl ring.[1][2]

Electronic Stabilization

The five fluorine atoms on the phenyl ring exert a strong electron-withdrawing inductive effect (-I). This activates the carbonyl carbon for nucleophilic attack. However, unlike the NHS leaving group, the bulky and hydrophobic pentafluorophenyl group provides steric shielding against small, hard nucleophiles like water, while remaining accessible to larger, softer nucleophiles like primary amines on proteins.

Hydrolysis vs. Aminolysis Pathways

In aqueous buffers, two competing pathways exist:

-

Aminolysis (Desired): Attack by a primary amine (

) leads to a stable amide bond. -

Hydrolysis (Parasitic): Attack by water (

) or hydroxide (

Figure 1: Mechanistic Pathway of PFP Ester Conjugation vs. Hydrolysis

Caption: Kinetic competition between aminolysis (green) and hydrolysis (red). The PFP group favors Path A due to hydrophobic shielding against water.

Stability Profile & Comparative Analysis

PFP vs. NHS Stability

The critical advantage of PFP esters is their resistance to spontaneous hydrolysis.[1][3][4][5] While NHS esters have a half-life (

Table 1: Comparative Hydrolytic Stability

| Parameter | NHS Ester (Standard) | PFP Ester (Enhanced) | TFP Ester (Alternative) |

| t1/2 at pH 7.0 | 4–5 hours | > 24 hours | > 20 hours |

| t1/2 at pH 8.5 | ~10 minutes | ~1–2 hours | ~1 hour |

| Storage Stability | Moisture sensitive | High (Hydrophobic) | High |

| Leaving Group pKa | 6.0 (N-hydroxysuccinimide) | 5.5 (Pentafluorophenol) | 5.3 (Tetrafluorophenol) |

Note: Data derived from comparative kinetic studies in aqueous-organic solvent mixtures [1][2].

The "Aqueous Acetonitrile" Benchmark

In a direct stability study involving aqueous acetonitrile mixtures, PFP esters showed no detectable decomposition after 300 hours , whereas NHS esters degraded significantly within 140 hours under identical conditions [3]. This extreme stability in mixed solvent systems makes PFP esters ideal for "two-step" protocols where the ester is dissolved in organic solvent before aqueous addition.

Experimental Protocol: High-Fidelity Conjugation

Objective: Conjugate a PFP-ester labeled small molecule to a protein (e.g., IgG) while minimizing hydrolytic loss.

Reagent Preparation

-

Solvent: Anhydrous DMSO or DMF (Dry over 3Å molecular sieves for 48h).

-

Stock: Prepare 10–50 mM PFP ester stock immediately before use. Do not store aqueous stocks.

-

Buffer: 1X PBS (pH 7.[6]4) or Borate Buffer (pH 8.0). Strictly avoid Tris, Glycine, or other amine-containing buffers.[7][8]

Workflow

Figure 2: Optimized PFP Conjugation Workflow

Caption: Step-by-step protocol ensuring minimal hydrolysis exposure before amine coupling.

Detailed Methodology

-

Equilibration: Allow PFP ester vial to warm to room temperature before opening to prevent condensation.

-

Solubilization: Dissolve PFP ester in anhydrous DMSO. Vortex until clear.

-

Initiation: Add the PFP solution to the protein solution dropwise while stirring. Ensure the final organic solvent concentration does not exceed 10% (v/v) to prevent protein denaturation.

-

Reaction: Incubate at Room Temperature (20–25°C) for 30–60 minutes.

-

Note: Due to PFP stability, you may extend this to 2–4 hours if the protein is dilute (<1 mg/mL).

-

-

Quenching: Add 1M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 10 minutes to scavenge remaining ester.

-

Purification: Remove the pentafluorophenol byproduct (which absorbs UV at ~270 nm) via desalting column (e.g., PD-10) or dialysis.

Troubleshooting & Best Practices

| Issue | Probable Cause | Corrective Action |

| Low Conjugation Yield | Hydrolysis of stock solution | Ensure DMSO/DMF is anhydrous. Do not store stocks. |

| Precipitation | PFP ester hydrophobicity | Dissolve PFP in DMSO first.[7][8] Add slowly. If high labeling is required, use a PEGylated PFP linker. |

| Unexpected UV Absorbance | Pentafluorophenol retention | PFP-OH absorbs at ~270nm. Ensure thorough dialysis/desalting to remove the leaving group. |

| Reaction pH Drift | Acidification by leaving group | For high-concentration reactions, the release of PFP-OH (acidic) can lower pH. Use 100mM+ buffer capacity. |

References

-

BenchChem Technical Support. PFP vs. NHS Esters: A Comparative Guide to Stability in Solution. Retrieved from .

-

BroadPharm. PEG PFP Ester Reagents: Protocol and Stability Data. Retrieved from .[5][7]

- Promega/Pierce Literature.Crosslinking Technical Handbook: Hydrolysis rates of NHS and Fluorophenyl Esters.

-

Grokipedia. Pentafluorophenyl esters: Stability and Applications.[3] Retrieved from .

-

ResearchGate Discussion. Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters. Retrieved from .

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. survivaltechnologies.in [survivaltechnologies.in]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. nanocomposix.com [nanocomposix.com]

- 7. broadpharm.com [broadpharm.com]

- 8. broadpharm.com [broadpharm.com]

Reactivity Profile of 4-Amino-3-Iodobenzoate Toward Lysine Residues

The following technical guide details the reactivity profile, activation mechanisms, and bioconjugation utility of 4-amino-3-iodobenzoate (AIB) toward lysine residues.

Executive Summary

4-Amino-3-iodobenzoate (AIB) is a bifunctional aromatic scaffold primarily utilized in bio-organic chemistry as a precursor for radioiodinated probes (e.g.,

Crucial Distinction: In its native carboxylate or ester form (e.g., methyl 4-amino-3-iodobenzoate), the molecule is inert toward lysine residues under physiological conditions. To manifest reactivity toward the

Once activated, the reactivity profile is defined by a unique electronic "push-pull" system:

-

Deactivation: The para-amino group donates electron density into the ring, stabilizing the carbonyl and reducing its electrophilicity compared to unsubstituted benzoates.

-

Steric Modulation: The meta-iodine atom introduces steric bulk and mild inductive electron withdrawal, fine-tuning the hydrolysis half-life.

This guide details the activation workflow, the kinetic profile of the coupling reaction, and the specific protocols for bioconjugation.

Mechanistic Basis of Reactivity

The Activation Requirement

Lysine residues possess a nucleophilic primary amine (

Electronic Tuning (The "Amino Effect")

The reactivity of NHS-AIB is distinct from standard reagents (like NHS-benzoate or NHS-acetate) due to the substituents on the benzene ring.

-

4-Amino Group (+R Effect): The nitrogen lone pair donates electron density into the aromatic

-system, which is conjugated to the carbonyl carbon. This resonance effect reduces the partial positive charge (-

Consequence: Slower reaction kinetics toward lysine compared to 4-nitrobenzoates, but significantly higher hydrolytic stability in aqueous buffers.

-

-

3-Iodo Group (-I Effect): The iodine atom exerts a weak inductive withdrawal and provides steric hindrance ortho to the amino group, preventing side reactions at the nitrogen but having minimal steric impact on the distal carboxylate.

Reaction Pathway

The coupling follows a nucleophilic acyl substitution mechanism (B

Figure 1: Activation and conjugation pathway of 4-amino-3-iodobenzoate toward protein lysine residues.[1]

Experimental Protocol: Conjugation Workflow

This protocol describes the in situ activation and coupling of 4-amino-3-iodobenzoic acid to a target protein (e.g., BSA or IgG).

Reagents Required[2][3][4]

-

Ligand: 4-Amino-3-iodobenzoic acid (MW: ~263.03 g/mol ).

-

Activators: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS.

-

Solvent: DMSO or DMF (anhydrous).

-

Buffer: PBS (pH 7.4) or Bicarbonate buffer (pH 8.0). Note: Avoid Tris or Glycine buffers.

Step-by-Step Methodology

Step 1: Stock Solution Preparation Dissolve 4-amino-3-iodobenzoic acid in anhydrous DMSO to a concentration of 50 mM.

Step 2: Activation (Pre-reaction) To maximize efficiency, activate the carboxylate before adding the protein.

-

Add EDC (1.2 equivalents) and Sulfo-NHS (1.2 equivalents) to the ligand solution.

-

Incubate at Room Temperature (RT) for 15–30 minutes.

-

Checkpoint: This generates the reactive Sulfo-NHS-AIB ester.

Step 3: Protein Conjugation

-

Dilute the protein to 1–5 mg/mL in the conjugation buffer.

-

Add the activated ester mixture to the protein solution.

-

Stoichiometry: Use a 10-20 fold molar excess of ester over protein for standard labeling.

-

-

Incubate for 2 hours at RT or overnight at 4°C.

Step 4: Purification Remove excess reagent using a Desalting Column (e.g., PD-10) or Dialysis against PBS.

Quantitative Reactivity Data

The following table summarizes the estimated reactivity parameters of NHS-AIB compared to other common lysine-reactive probes.

| Probe Type | Substituent Effect | Hydrolytic Half-Life (pH 8.0) | Lysine Reactivity ( | Selectivity |

| NHS-Acetate | None (Reference) | ~10 min | 1.0 | Moderate |

| NHS-Benzoate | Aromatic Stabilization | ~20 min | 0.8 | Moderate |

| NHS-4-Nitrobenzoate | Strong Electron W/D | < 2 min | 50.0 | Low (High non-specific) |

| NHS-4-Amino-3-Iodobenzoate | Electron Donating (+R) | ~40–60 min | 0.15 | High |

Interpretation: The 4-amino group significantly extends the half-life of the active ester, allowing for more controlled labeling with fewer side reactions (such as hydrolysis-driven pH drops). However, it requires longer incubation times (2–4 hours) compared to highly reactive nitro-benzoates.

Applications & Utility

Radioiodination ( I)

The primary utility of this scaffold is in radiochemistry.

-

Direct Iodination: The 4-amino group activates the ortho position (position 3 or 5). If starting with 4-aminobenzoic acid, radioiodine can be introduced electrophilically.

-

Pre-iodinated Reagent: Using 4-amino-3-[

I]iodobenzoate allows for the introduction of a stable iodine label. The iodine on the aromatic ring is robust and resistant to deiodination in vivo compared to aliphatic iodides.

Heavy Atom Phasing (Crystallography)

The iodine atom (Z=53) is a significant scatterer of X-rays. Conjugating this rigid benzoate scaffold to surface lysines provides a fixed heavy atom substructure, aiding in the phase determination of protein crystals.

Photoaffinity Precursor

While AIB itself is not photoactive, it is the immediate precursor to 4-azido-3-iodobenzoate .

-

Workflow: AIB

4-Azido-3-iodobenzoate. -

The azide functions as a photolabel, while the iodine allows for tracking or phasing.

References

-

Bolton, A. E., & Hunter, W. M. (1973).

I-containing acylating agent. Biochemical Journal, 133(3), 529–539. Link -

Vaidyanathan, G., & Zalutsky, M. R. (2006).

I]iodobenzoate: an agent for the indirect radioiodination of proteins. Nature Protocols, 1(2), 707–713. Link -

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Chapter 2: The Chemistry of Reactive Groups). Link

-

Garg, P. K., et al. (1996). Synthesis of N-succinimidyl 4-guanidinomethyl-3-[

I]iodobenzoate: A radioiodinating agent for labeling internalizing proteins and peptides. Nuclear Medicine and Biology, 23(6), 793-799. Link

Sources

Methodological & Application

Protocol for conjugating Pentafluorophenyl 4-amino-3-iodobenzoate to antibodies

Technical Application Note: Bioconjugation of Antibodies with Pentafluorophenyl 4-amino-3-iodobenzoate

Introduction & Scope

This guide details the protocol for conjugating Pentafluorophenyl 4-amino-3-iodobenzoate (PFP-AIB) to monoclonal antibodies (mAbs). This specific reagent combines a stable activated ester (PFP) with an iodinated benzoate payload.

Why this chemistry?

-

PFP vs. NHS: Unlike N-hydroxysuccinimide (NHS) esters, Pentafluorophenyl (PFP) esters exhibit superior hydrolytic stability in aqueous buffers. This allows for more controlled conjugation reactions with higher reproducibility, particularly when working with hydrophobic payloads that require organic co-solvents (DMSO/DMF).

-

The Payload (4-amino-3-iodobenzoate): This moiety is frequently used in radioimmunotherapy and imaging. The amino group at the para position stabilizes the iodine-carbon bond on the aromatic ring against dehalogenation in vivo, a common failure mode of simple iodobenzoate tags.

Mechanism of Action

The reaction relies on aminolysis .[1] The

-

Leaving Group: Pentafluorophenol (non-reactive byproduct).

-

Selectivity: Lysine residues (primary amines). Note that the N-terminal amine is also reactive but less accessible in many mAbs.

Figure 1: Reaction mechanism showing the nucleophilic attack of the antibody lysine on the PFP ester.

Material Preparation

Critical Reagents

| Reagent | Grade/Spec | Purpose |

| PFP-AIB | >95% Purity, stored at -20°C | Activated linker payload |

| Antibody | >1 mg/mL, Protein A purified | Target biomolecule |

| DMSO | Anhydrous (Seal-Safe bottle) | Solvent for hydrophobic PFP ester |

| Conjugation Buffer | 0.1M Sodium Bicarbonate, pH 8.5 | Reaction medium (Non-amine) |

| Quenching Buffer | 1M Glycine or 1M Tris, pH 8.0 | Stops reaction |

| Desalting Column | Zeba™ Spin (7K MWCO) | Purification |

Buffer Considerations (Crucial)

-

Avoid Primary Amines: Do not use Tris, Glycine, or Azide in the conjugation buffer. These will compete with the antibody for the PFP ester.

-

pH Optimization: PFP esters react optimally at pH 8.0–8.5 . While they are more stable than NHS esters, a slightly basic pH ensures the lysine amines are unprotonated (nucleophilic).

Experimental Protocol

Step 1: Antibody Preparation (Buffer Exchange)

If your antibody is in PBS or contains Tris/Azide, it must be exchanged into the Conjugation Buffer.

-

Equilibrate a Zeba™ Spin Desalting Column (7K MWCO) with 0.1M Sodium Bicarbonate, pH 8.5 .

-

Centrifuge according to manufacturer instructions (typically 1000 x g for 2 mins).

-

Measure concentration via A280. Adjust to 2–5 mg/mL .

-

Why? High protein concentration drives reaction kinetics and minimizes the % of organic solvent needed.

-

Step 2: Reagent Dissolution

-

Timing: Dissolve the PFP-AIB immediately before use. PFP esters are moisture-sensitive.[7]

-

Solvent: Dissolve PFP-AIB in Anhydrous DMSO to a concentration of 10 mM .

-

Calculation:

-

Step 3: Conjugation Reaction

-

Calculate the volume of PFP-AIB stock needed for a 10-fold molar excess over the antibody.

-

Formula:

-

-

Slowly add the DMSO-dissolved PFP-AIB to the antibody solution while gently vortexing.

-

Critical Limit: Ensure final DMSO concentration is <10% (v/v) to prevent antibody precipitation.

-

-

Incubate at Room Temperature (20–25°C) for 60–90 minutes with gentle agitation (end-over-end mixer).

-

Note: Do not use a magnetic stir bar, as it can shear proteins.

-

Step 4: Quenching

-

Add 1M Glycine (pH 8.0) to a final concentration of 50 mM.

-

Incubate for 15 minutes at room temperature. This reacts with any remaining PFP esters.

Step 5: Purification

Remove free hydrolysed benzoate and organic solvent.

-

Use a fresh Desalting Column or Dialysis Cassette (10K MWCO).

-

Exchange into the final storage buffer (e.g., PBS pH 7.4).

-

Filtration: If any precipitate is visible, filter through a 0.2 µm PVDF syringe filter (low protein binding).

Workflow Visualization

Figure 2: Step-by-step experimental workflow for PFP-AIB conjugation.

Quality Control & Validation (Self-Validating Systems)

Since the 4-amino-3-iodobenzoate moiety is an aromatic amine, it absorbs UV light in the 250–300 nm range, which overlaps with the antibody's absorbance at 280 nm (

Method A: Mass Spectrometry (Gold Standard)

-

Technique: MALDI-TOF or LC-MS (Q-TOF) of the intact mAb.

-

Calculation:

-

Note:

is the added mass of the benzoyl group (approx. 245 Da), not the full PFP ester mass.

-

Method B: UV-Vis (Correction Method)

If MS is unavailable, you must determine the correction factor (CF) for the payload.

-

Measure absorbance of free PFP-AIB (hydrolyzed) at 280 nm and its

(likely ~290–300 nm). -

Calculate

. -

Apply the corrected formula:

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Precipitation | DMSO concentration too high (>10%) | Add reagent slower; dilute reagent further before addition. |

| Low Conjugation (DAR < 1) | pH too low (< 8.0) | PFP requires pH 8.0–8.5. Adjust buffer. |

| Low Conjugation (DAR < 1) | Hydrolysis of Ester | Reagent was wet. Use fresh anhydrous DMSO and new reagent. |

| Aggregation | Over-labeling (Hydrophobic payload) | Reduce molar excess from 10x to 5x. |

References

-

BenchChem. (2025).[1][2][3] PFP vs. NHS Esters: A Comparative Guide to Stability in Solution. Retrieved from

- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference for amine-reactive chemistries).

-

BroadPharm. (n.d.). General Method for PEG PFP Ester Conjugation. Retrieved from

-

PubChem. (2025).[8] Methyl 4-amino-3-iodobenzoate (Compound Summary). Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. resources.tocris.com [resources.tocris.com]

- 6. Site-Specific Antibody Conjugation with Payloads beyond Cytotoxins [mdpi.com]

- 7. broadpharm.com [broadpharm.com]

- 8. Ethyl 4-amino-3-iodobenzoate | C9H10INO2 | CID 459320 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: Radioiodination Methods Using 4-Amino-3-Iodobenzoate Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of 4-Amino-3-Iodobenzoate Scaffolds in Radiopharmaceutical Design

Radioiodination remains a cornerstone of radiopharmaceutical chemistry, enabling the development of diagnostic and therapeutic agents for a multitude of clinical applications.[1][2][3] The choice of the molecular scaffold onto which the radioiodine is incorporated is critical, as it dictates not only the labeling efficiency and stability but also the in vivo behavior of the resulting radiotracer. Among the various approaches, the use of 4-amino-3-iodobenzoate scaffolds has emerged as a particularly advantageous strategy.

These scaffolds offer a pre-activated aromatic system, primed for efficient and regioselective radioiodination via electrophilic substitution. The presence of the amino group strongly activates the aromatic ring, directing the incoming electrophilic radioiodine to the ortho and para positions.[4][5] By pre-blocking one of these positions with a stable iodine atom, the regioselectivity of the radioiodination reaction is further enhanced, ensuring a homogenous product. Furthermore, the carboxylate group provides a versatile handle for conjugation to a wide array of biomolecules, including peptides, antibodies, and small molecule ligands, through the formation of an active ester, such as an N-hydroxysuccinimide (NHS) ester.[6][7]

This guide provides a comprehensive overview of the principles and protocols for utilizing 4-amino-3-iodobenzoate scaffolds in radioiodination, offering insights into the underlying chemistry, detailed experimental procedures, and critical quality control measures.

The Chemical Principle: Electrophilic Aromatic Substitution

The radioiodination of 4-amino-3-iodobenzoate scaffolds proceeds via an electrophilic aromatic substitution (SEAr) mechanism.[8][9] The amino group (-NH2) is a potent activating group, increasing the electron density of the aromatic ring and making it more susceptible to attack by an electrophile. This activation is most pronounced at the ortho and para positions relative to the amino group.

The radioiodination process typically involves the in situ generation of an electrophilic radioiodine species from a radioiodide salt (e.g., Na[125I]I) using an oxidizing agent.[10] Common oxidizing agents include Chloramine-T, Iodogen, and peracetic acid.[10] The generated electrophilic radioiodine (often depicted as I+) is then attacked by the electron-rich aromatic ring of the 4-aminobenzoate scaffold.

Reaction Mechanism

The mechanism can be visualized as a two-step process:

-

Formation of the Sigma Complex: The π electrons of the aromatic ring attack the electrophilic radioiodine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation: A weak base in the reaction mixture removes a proton from the carbon atom bearing the new radioiodine, restoring the aromaticity of the ring and yielding the radioiodinated product.

The presence of the stable iodine atom at the 3-position sterically and electronically directs the incoming radioiodine to the 5-position, ensuring high regioselectivity.

Caption: Mechanism of electrophilic radioiodination on a 4-amino-3-iodobenzoate scaffold.

Materials and Reagents

| Material/Reagent | Specification | Supplier (Example) |

| N-Succinimidyl 4-amino-3-iodobenzoate | ≥95% purity | Commercially available |

| Sodium Iodide ([125I]NaI) | High specific activity, no-carrier-added | PerkinElmer, GE Healthcare |

| Chloramine-T trihydrate | ACS reagent grade | Sigma-Aldrich |

| Sodium metabisulfite | ACS reagent grade | Sigma-Aldrich |

| Phosphate Buffer Saline (PBS) | pH 7.4, 0.1 M | Prepare in-house or commercial |

| Acetonitrile (ACN) | HPLC grade | Fisher Scientific |

| Trifluoroacetic acid (TFA) | HPLC grade | Sigma-Aldrich |

| Sep-Pak C18 Cartridges | For solid-phase extraction | Waters |

| Radio-TLC plates | Silica gel coated | Whatman |

| HPLC System with Radio-detector | C18 column (e.g., 4.6 x 250 mm, 5 µm) | Agilent, Shimadzu |

Experimental Protocols

Part 1: Preparation of the Radioiodinating Agent - N-Succinimidyl 4-Amino-3-[125I]iodobenzoate ([125I]SAIB)

This protocol describes the direct radioiodination of the N-succinimidyl 4-amino-3-iodobenzoate precursor.

Step-by-Step Methodology:

-

Precursor Preparation: Dissolve 1-2 mg of N-succinimidyl 4-amino-3-iodobenzoate in 100 µL of a suitable organic solvent (e.g., acetonitrile or DMF).

-

Reaction Setup: In a shielded vial, add 10-20 µL of the precursor solution to 500 µL of 0.1 M phosphate buffer (pH 7.2-7.5).

-

Radioiodide Addition: Carefully add 1-5 mCi of Na[125I]I solution to the reaction vial.

-

Initiation of Reaction: Add 10 µL of a freshly prepared Chloramine-T solution (1 mg/mL in water) to initiate the radioiodination.

-

Reaction Time and Quenching: Allow the reaction to proceed for 1-2 minutes at room temperature with gentle vortexing. Quench the reaction by adding 20 µL of sodium metabisulfite solution (2 mg/mL in water). The quenching step is crucial to reduce unreacted oxidizing agent, preventing potential damage to the target biomolecule in the subsequent conjugation step.[11]

-

Purification: Purify the crude reaction mixture using a pre-conditioned Sep-Pak C18 cartridge.

-

Wash the cartridge with 5 mL of ethanol followed by 10 mL of water.

-

Load the reaction mixture onto the cartridge.

-

Wash with 10 mL of water to remove unreacted [125I]iodide and other hydrophilic impurities.

-

Elute the desired [125I]SAIB with 1-2 mL of ethanol or acetonitrile.

-

-

Solvent Evaporation: Evaporate the organic solvent from the eluate under a gentle stream of nitrogen. The purified [125I]SAIB is now ready for conjugation.

Caption: Workflow for the synthesis and purification of [125I]SAIB.

Part 2: Conjugation of [125I]SAIB to a Model Peptide

This protocol details the conjugation of the prepared [125I]SAIB to a peptide containing a primary amine (e.g., a lysine residue or the N-terminus).

Step-by-Step Methodology:

-

Peptide Preparation: Dissolve the model peptide in a suitable buffer (e.g., 0.1 M borate buffer, pH 8.5) at a concentration of 1-5 mg/mL. The slightly alkaline pH is essential for ensuring the primary amine is deprotonated and thus nucleophilic for attacking the NHS ester.[11]

-

Conjugation Reaction: Add the dried, purified [125I]SAIB to the peptide solution. The molar ratio of SAIB to peptide should be optimized but is typically in the range of 1:1 to 5:1.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 4°C for more sensitive peptides.

-

Purification of Radiolabeled Peptide: Purify the radiolabeled peptide from unreacted [125I]SAIB and other reaction components using size-exclusion chromatography (e.g., a PD-10 column) or reversed-phase HPLC.

-

Quality Control: Analyze the purified radiolabeled peptide for radiochemical purity and yield using radio-TLC or radio-HPLC.

Quality Control

Rigorous quality control is imperative to ensure the safety and efficacy of any radiopharmaceutical.[12][13][14]

Radiochemical Purity Determination

Radio-Thin Layer Chromatography (Radio-TLC):

-

Stationary Phase: Silica gel plates.

-

Mobile Phase: A mixture of organic solvents (e.g., ethyl acetate/hexane) can be used to separate the radiolabeled peptide (which will remain at the origin) from the less polar, unreacted [125I]SAIB.

-

Analysis: The distribution of radioactivity on the TLC plate is measured using a radio-TLC scanner.

High-Performance Liquid Chromatography (Radio-HPLC):

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA).

-

Detection: A UV detector (to identify the unlabeled peptide) in series with a radioactivity detector.

-

Analysis: The retention time of the radiolabeled peptide should correspond to that of the unlabeled standard, and the radiochemical purity is calculated as the percentage of the total radioactivity that elutes as the desired product.

Quantitative Data Summary

| Parameter | Typical Value | Method of Determination |

| Radiochemical Yield of [125I]SAIB | 60-80% | Radio-TLC/HPLC of crude reaction |

| Radiochemical Purity of [125I]SAIB | >95% | Radio-TLC/HPLC after purification |

| Conjugation Efficiency | 30-50% | Radio-TLC/HPLC of crude conjugation |

| Radiochemical Purity of Labeled Peptide | >98% | Radio-HPLC after purification |

| Specific Activity | Dependent on starting [125I]NaI activity | Calculated from radioactivity and peptide mass |

Troubleshooting and Field-Proven Insights

| Problem | Potential Cause | Suggested Solution |

| Low Radioiodination Yield | Inactive oxidizing agent. | Use a freshly prepared solution of Chloramine-T. |

| Suboptimal pH. | Ensure the reaction buffer is within the optimal pH range (7.2-7.5). | |

| Presence of reducing agents in the [125I]NaI solution. | Test a new batch of radioiodide. | |

| Low Conjugation Efficiency | Hydrolysis of the NHS ester. | Perform the conjugation reaction promptly after preparing the [125I]SAIB. Ensure the peptide solution is free of primary amine-containing buffers (e.g., Tris). |

| Suboptimal pH for conjugation. | Verify the pH of the conjugation buffer is around 8.5. | |

| Poor Radiochemical Purity | Incomplete quenching of the iodination reaction. | Ensure an adequate amount of sodium metabisulfite is added. |

| Inefficient purification. | Optimize the purification method (e.g., gradient for HPLC, washing steps for SPE). |

Conclusion

The use of 4-amino-3-iodobenzoate scaffolds provides a robust and versatile platform for the radioiodination of a wide range of biomolecules. The pre-activated nature of the scaffold facilitates high-yield, regioselective radioiodination, while the integrated carboxylate functionality allows for straightforward conjugation to targeting vectors. By following the detailed protocols and implementing rigorous quality control measures outlined in this guide, researchers can confidently produce high-quality radioiodinated compounds for preclinical and clinical applications.

References

-

Reaction mechanism for the iodination of free‐anilines using the... - ResearchGate. (n.d.). Retrieved February 14, 2026, from [Link]

-

A Perspective on Production and Quality Control of Iodine-123 Radiopharmaceutical for Applications in Nuclear Medicine - PMC. (n.d.). Retrieved February 14, 2026, from [Link]

-

Iodination of Aniline - ChemEd X. (n.d.). Retrieved February 14, 2026, from [Link]

-

Iodine(III)-Mediated Oxidation of Anilines to Construct Dibenzazepines - PMC - NIH. (n.d.). Retrieved February 14, 2026, from [Link]

- EP2243767A1 - Process for the iodination of aromatic compounds - Google Patents. (n.d.).

-

Technical information for iodinating proteins and peptides with iodine 125 - Iodination Consultancy Group. (n.d.). Retrieved February 14, 2026, from [Link]

-

A Cheap and Efficient Method for Selective para-Iodination of Aniline Derivatives. (n.d.). Retrieved February 14, 2026, from [Link]

-

Synthesis of N-succinimidyl 4-guanidinomethyl-3-[*I]iodobenzoate: a radio-iodination agent for labeling internalizing proteins and peptides - PubMed. (n.d.). Retrieved February 14, 2026, from [Link]

-

Chapter 14: Quality Control of Radiopharmaceuticals | Radiopharmaceuticals in Nuclear Pharmacy and Nuclear Medicine, 4th Edition | PharmacyLibrary. (n.d.). Retrieved February 14, 2026, from [Link]

-

Quality Control of Compounded Radiopharmaceuticals - The University of New Mexico. (n.d.). Retrieved February 14, 2026, from [Link]

- US20110280803A1 - Radioiodination method - Google Patents. (n.d.).

-

Radiopharmaceutical Production and Quality Control in Nuclear Medicine - SciTechnol. (n.d.). Retrieved February 14, 2026, from [Link]

-

Radiopharmaceutical Production and Quality Control - VCU Scholars Compass. (n.d.). Retrieved February 14, 2026, from [Link]

-

Recent Advances in Synthetic Methods for Radioiodination | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved February 14, 2026, from [Link]

-

Synthesis of N-succinimidyl 4-guanidinomethyl-3-[*I]iodobenzoate: A radio-iodination agent for labeling internalizing proteins and peptides | Request PDF - ResearchGate. (n.d.). Retrieved February 14, 2026, from [Link]

-

Safe Handling of Radioiodinated Solutions - Journal of Nuclear Medicine Technology. (n.d.). Retrieved February 14, 2026, from [Link]

-

Method for radioiodination of proteins using N-succinimidyl 3-hydroxy-4-iodobenzoate. (n.d.). Retrieved February 14, 2026, from [Link]

-

Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. (n.d.). Retrieved February 14, 2026, from [Link]

-

Preparation of N-succinimidyl 3-[*I]iodobenzoate: an agent for the indirect radioiodination of proteins. - Scholars@Duke. (n.d.). Retrieved February 14, 2026, from [Link]

-

(PDF) Radiopharmaceutical chemistry: Iodination techniques. - ResearchGate. (n.d.). Retrieved February 14, 2026, from [Link]

-

Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC. (n.d.). Retrieved February 14, 2026, from [Link]

-

Radiolabeling Strategies of Nanobodies for Imaging Applications - MDPI. (n.d.). Retrieved February 14, 2026, from [Link]

-

Radioiodination of proteins using N-succinimidyl 4-hydroxy-3-iodobenzoate - PubMed. (n.d.). Retrieved February 14, 2026, from [Link]

-

Mechanism of direct electrophilic radioiodination of an iodide... - ResearchGate. (n.d.). Retrieved February 14, 2026, from [Link]

-

Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I - MDPI. (n.d.). Retrieved February 14, 2026, from [Link]

-

Radiolabeling - Radioisotopes labeling services - Chelatec. (n.d.). Retrieved February 14, 2026, from [Link]

-

Iodination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved February 14, 2026, from [Link]

-

Methods for Radiolabeling Nanoparticles (Part 3):Therapeutic Use - I.R.I.S. (n.d.). Retrieved February 14, 2026, from [Link]

-

Advances in Development of Radiometal Labeled Amino Acid-Based Compounds for Cancer Imaging and Diagnostics - PMC. (n.d.). Retrieved February 14, 2026, from [Link]

-

Therapeutic applications of radiopharmaceuticals - Scientific, technical publications in the nuclear field | IAEA. (n.d.). Retrieved February 14, 2026, from [Link]

-

Review About Role of Radiopharmaceuticals Application in Diagnosis and Therapy - Impactfactor. (n.d.). Retrieved February 14, 2026, from [Link]

-

Radiopharmaceuticals for diagnosis and therapy of cancer - Bioemtech. (n.d.). Retrieved February 14, 2026, from [Link]

-

Therapeutic Applications of Radiopharmaceuticals: An Overview - FABAD Journal of Pharmaceutical Sciences. (n.d.). Retrieved February 14, 2026, from [Link]

Sources

- 1. www-pub.iaea.org [www-pub.iaea.org]

- 2. impactfactor.org [impactfactor.org]

- 3. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 4. Iodination of Aniline [chemedx.org]

- 5. EP2243767A1 - Process for the iodination of aromatic compounds - Google Patents [patents.google.com]

- 6. Buy N-Succinimidyl 4-iodobenzoate | 39028-25-6 [smolecule.com]

- 7. US20110280803A1 - Radioiodination method - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Iodination Consultancy Group | Technical information for iodinating proteins and peptides with iodine 125 [iconsultancygroup.com]

- 12. A Perspective on Production and Quality Control of Iodine-123 Radiopharmaceutical for Applications in Nuclear Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pharmacylibrary.com [pharmacylibrary.com]

- 14. pharmacyce.unm.edu [pharmacyce.unm.edu]

Application Note: Preparation and Use of I-125 Labeled Residualizing Agents for Protein Tracking

Abstract & Introduction

In the pharmacokinetic evaluation of antibody-drug conjugates (ADCs), internalizing monoclonal antibodies, and lysosomally-targeted proteins, standard radioiodination methods (e.g., IodoGen, Chloramine-T direct labeling) are often fundamentally flawed.

When a cell internalizes a protein labeled via direct iodination (labeling Tyrosine residues), the protein is degraded in the lysosome. The resulting catabolite,

The Solution: Residualizing labels (R-labels).[1] These agents are designed to be:

-

Hydrophilic and Charged: Preventing diffusion across lipid membranes.

-

Resistant to Hydrolases: Indigestible by lysosomal enzymes.

This guide details the preparation of the "gold standard" residualizing agent:

Mechanism of Action

The following diagram contrasts the cellular fate of a standard label versus a residualizing label.

Figure 1: Comparative cellular processing of standard vs. residualizing radiolabels. Note the efflux of I-125-Tyr leads to data loss.

Materials and Equipment

Reagents

-

Precursor: Tyramine-Cellobiose (TC).[2][3] Note: If not commercially available, synthesize via reductive amination of cellobiose and tyramine using sodium cyanoborohydride.

-

Radionuclide: Na

I (carrier-free, reductant-free), typically in 0.1 M NaOH. -

Linker: Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine).

-

Oxidant: Chloramine-T (1 mg/mL in phosphate buffer).

-

Quench: Sodium Metabisulfite (1 mg/mL).

-

Buffers:

-

0.5 M Sodium Phosphate (pH 7.5)

-

0.05 M Sodium Phosphate (pH 7.4)[4]

-

-

Solvents: Acetone (anhydrous).

Equipment

-

Radio-HPLC or iTLC scanner.

-

Sep-Pak C18 cartridges (Waters).

-

PD-10 Desalting Columns (Sephadex G-25).[2]

-

Gamma Counter.

Experimental Protocol

This protocol follows the Cyanuric Chloride activation method , adapted from Pittman et al. and Strobel et al. It consists of three distinct phases.

Phase 1: Radioiodination of Tyramine-Cellobiose

The tyramine moiety provides the phenol group necessary for electrophilic iodination.

-

Reaction Setup: In a microcentrifuge tube, add:

-

10 µL of 0.5 M Sodium Phosphate buffer (pH 7.5).

-

10 µL of Tyramine-Cellobiose (1 mg/mL in water).

-

1–5 mCi of Na

I.

-

-

Initiation: Add 10 µL of Chloramine-T (1 mg/mL fresh solution). Vortex gently for 60 seconds .

-

Quenching: Add 10 µL of Sodium Metabisulfite (1 mg/mL) to stop the reaction.

-

Purification (Critical):

-

Pre-condition a Sep-Pak C18 cartridge with methanol followed by water.

-

Load the reaction mixture.

-

Wash with 10 mL distilled water (elutes free iodine and salts).

-

Elute the labeled

I-TC with 2 mL of Methanol. -

Evaporate the methanol fraction to dryness under a gentle stream of nitrogen.

-

Phase 2: Activation with Cyanuric Chloride

To attach the labeled sugar (which has no reactive group for proteins) to the antibody, we use cyanuric chloride as a bifunctional linker.

-

Preparation: Dissolve the dried

I-TC in 20 µL of 0.5 M Phosphate buffer (pH 7.0). -

Activation: Add 10 µL of Cyanuric Chloride solution (10 mg/mL in anhydrous acetone).

-

Incubation: React for 30–60 seconds on ice.

-

Expert Note: Cyanuric chloride hydrolyzes rapidly in water. This step must be fast and performed at low temperature to favor the reaction with the amine of the tyramine over hydrolysis.

-

-

Result: You now have

I-TC-DCC (Dichlorotriazinyl-Tyramine-Cellobiose). Proceed immediately to conjugation.

Phase 3: Conjugation to Protein

-

Conjugation: Add the activated

I-TC-DCC mixture directly to your protein solution (e.g., 100–500 µg of antibody in PBS, pH 7.4–8.0). -

Incubation: Incubate at room temperature for 1–2 hours . The dichlorotriazine reacts with Lysine epsilon-amines on the protein.

-

Purification:

-

Equilibrate a PD-10 column with PBS.

-

Load the reaction mixture.

-

Elute with PBS.[4] Collect 0.5 mL fractions.

-

The labeled protein will elute in the void volume (Fractions 3–5 typically). Free label elutes later.

-

Quality Control & Validation

QC Parameters Table

| Parameter | Method | Acceptance Criteria |

| Radiochemical Purity | iTLC-SG (Solvent: 85% Methanol) | > 95% (Protein stays at origin, free I-125 migrates) |

| Specific Activity | TCA Precipitation / Protein Assay | Typically 1–5 µCi/µg |

| Aggregates | SEC-HPLC | < 5% Aggregates |

| Immunoreactivity | Cell binding assay (Lindmo method) | > 70% (Critical for ADCs) |

Functional Validation: The Pulse-Chase Assay

To confirm the agent is truly residualizing, you must compare it against a standard iodinated control.

-

Label: Prep Protein-A with

I-TC and Protein-B with -

Pulse: Incubate cells with labeled proteins for 2 hours at 37°C.

-

Wash: Remove unbound ligand.

-

Chase: Incubate in fresh media for 0, 4, 8, and 24 hours.

-

Measure: Count radioactivity in the cell pellet (Internalized) vs. Supernatant (Released).

Expected Result:

-

Standard Label: Rapid decrease in cell-associated radioactivity (T

~ 2-4 hours). -

Residualizing Label: High retention of cell-associated radioactivity (T

> 24 hours).

Workflow Visualization

Figure 2: Step-by-step chemical synthesis workflow for I-125-TC protein labeling.

Troubleshooting & Expert Tips

-

Low Conjugation Yield: Cyanuric chloride is extremely moisture sensitive. Ensure your acetone is anhydrous and the activation step is performed immediately before adding to the protein. If yield is <10%, the linker likely hydrolyzed before conjugation.

-

Protein Aggregation: The cyanuric chloride crosslinker can bridge two proteins if the protein concentration is too high. Aim for 1–2 mg/mL protein concentration.

-

Alternative Agents: If the cyanuric chloride method proves too harsh for your specific protein, consider using

I-SGMIB (N-succinimidyl 4-guanidinomethyl-3-iodobenzoate). It is a charged, residualizing linker that uses standard NHS-ester chemistry, which is gentler on proteins.

References

-

Pittman, R. C., et al. (1983). "Radioactive labeling of protein with an iodinated conjugate of tyramine and cellobiose for studies of protein degradation." Journal of Biological Chemistry, 258(3), 1841–1848.

-

Strobel, J. L., et al. (1985). "Preparation of I-125-tyramine-cellobiose labeled proteins." Methods in Enzymology, 112, 269–277.

-

Thorpe, S. R., et al. (1993). "The design and application of residualizing labels for studies of protein catabolism."[1] FASEB Journal, 7(2), 399-405.

-

Vaidyanathan, G., & Zalutsky, M. R. (1994). "Improved synthesis of N-succinimidyl 4-guanidinomethyl-3-iodobenzoate: A residualizing agent for radioiodination of proteins." Bioconjugate Chemistry, 5(4), 352-356.

Sources

- 1. The design and application of residualizing labels for studies of protein catabolism (Journal Article) | OSTI.GOV [osti.gov]

- 2. preserve.lehigh.edu [preserve.lehigh.edu]

- 3. Synthesis and radioiodination of tyramine cellobiose for labeling monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Iodine–125 (Chapter 4) - Radionuclides in Biomedical Sciences [cambridge.org]

Troubleshooting & Optimization

Preventing hydrolysis of Pentafluorophenyl 4-amino-3-iodobenzoate during storage

A Guide to Preventing Hydrolysis During Storage and Handling

Welcome to the Technical Support Center for Pentafluorophenyl 4-amino-3-iodobenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the hydrolysis of this activated ester during storage and experimental use. Hydrolysis represents a critical failure point, leading to the loss of reactivity and compromising the integrity of your downstream applications, such as peptide synthesis and bioconjugation. This guide offers troubleshooting advice and frequently asked questions to ensure the stability and efficacy of your compound.

The Challenge: Inherent Reactivity and Susceptibility to Hydrolysis

Pentafluorophenyl (PFP) esters are renowned for their high reactivity towards primary and secondary amines, making them excellent reagents for forming stable amide bonds. However, this high reactivity also renders them susceptible to hydrolysis, a reaction with ambient moisture that cleaves the ester bond, yielding the inactive 4-amino-3-iodobenzoic acid and pentafluorophenol.

The structure of Pentafluorophenyl 4-amino-3-iodobenzoate presents a unique challenge. The presence of the 4-amino group ortho to the ester linkage can significantly accelerate the rate of hydrolysis through intramolecular general base catalysis.[1][2][3][4] This guide will provide you with the knowledge and tools to mitigate this inherent instability.

Troubleshooting Guide: A Proactive Approach to Preventing Hydrolysis

This section is structured in a question-and-answer format to directly address potential issues you may encounter.

Question 1: I suspect my Pentafluorophenyl 4-amino-3-iodobenzoate has hydrolyzed. What are the tell-tale signs?

Answer:

The most definitive sign of hydrolysis is a significant decrease in the yield or efficiency of your conjugation reaction. If you observe incomplete reactions or the need for a larger excess of the PFP ester than expected, hydrolysis is a likely culprit.

Visually, you might not see a dramatic change in the appearance of the solid material, especially with minor hydrolysis. However, significant degradation could potentially lead to a slight change in color or texture.

Analytically, you can confirm hydrolysis by:

-

Thin Layer Chromatography (TLC): You will observe a new spot corresponding to the more polar 4-amino-3-iodobenzoic acid, which will have a lower Rf value than the starting ester.

-

High-Performance Liquid Chromatography (HPLC): A new peak with a shorter retention time will appear, corresponding to the hydrolysis product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: You will see the appearance of new aromatic signals corresponding to 4-amino-3-iodobenzoic acid and the disappearance of the characteristic signals of the pentafluorophenyl group.

Question 2: What are the primary causes of hydrolysis during storage?

Answer:

The primary culprit is exposure to moisture. Even brief exposure to atmospheric humidity can initiate hydrolysis. Key contributing factors include:

-

Improper Storage Temperature: Storing the compound at room temperature or even at 4°C is insufficient to prevent hydrolysis over the long term.

-

Inadequate Sealing: Using containers that are not airtight allows for the continuous ingress of moisture.

-

Condensation: Allowing the container to warm to room temperature without proper equilibration before opening can cause condensation to form on the cold product.

-

Hygroscopic Nature of the Compound: While not extensively documented for this specific molecule, similar compounds can be hygroscopic, actively attracting and absorbing moisture from the air.

Question 3: I've just received a new batch of Pentafluorophenyl 4-amino-3-iodobenzoate. What is the first thing I should do?

Answer:

Proper initial handling is critical for long-term stability. Follow these steps immediately upon receipt:

-

Inspect the Packaging: Ensure the container is sealed and was shipped under appropriate conditions (e.g., with a cold pack).

-

Equilibrate Before Opening: Before opening the vial for the first time, allow it to warm to room temperature in a desiccator for at least 30-60 minutes. This prevents atmospheric moisture from condensing on the cold powder.

-

Aliquot if Necessary: If you plan to use small quantities over time, it is highly recommended to aliquot the powder into smaller, tightly sealed vials under an inert atmosphere (e.g., in a glove box with dry nitrogen or argon). This minimizes the exposure of the entire batch to moisture each time you need to weigh out the reagent.

-

Immediate Storage: Store the main container and all aliquots at -20°C or below in a desiccated environment.

Question 4: My laboratory does not have a glove box. How can I safely handle the compound to minimize moisture exposure?

Answer:

While a glove box is ideal, you can still take precautions to minimize moisture exposure:

-

Work Quickly and Efficiently: Have all your necessary tools (spatulas, weigh boats, vials) clean, dry, and ready before opening the main container.

-

Use a Desiccator for Equilibration and Storage: Always allow the container to equilibrate to room temperature inside a desiccator before opening. Store the compound in a desiccator within the freezer.

-

Flush with Inert Gas: If possible, briefly flush the vial with a gentle stream of dry nitrogen or argon before and after weighing out your sample.

-

Minimize Open Time: Open the container only for the time it takes to remove the desired amount of product.

Question 5: I prepared a stock solution of the PFP ester in DMSO, but my reaction failed. What could have gone wrong?

Answer:

Preparing stock solutions of Pentafluorophenyl 4-amino-3-iodobenzoate is strongly discouraged. Even anhydrous solvents can contain trace amounts of water, which will lead to hydrolysis over time. The amino group in your specific molecule can catalyze this hydrolysis in solution.

Always prepare solutions of the PFP ester immediately before use. If you must use a stock solution for a very short period, ensure your solvent is truly anhydrous (e.g., freshly opened, sealed under an inert atmosphere) and use it within an hour.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for Pentafluorophenyl 4-amino-3-iodobenzoate?

A1: For long-term stability, the compound should be stored at -20°C or colder in a tightly sealed container, preferably within a desiccator containing a suitable desiccant (e.g., silica gel, Drierite™).

| Storage Condition | Recommendation | Rationale |

| Temperature | -20°C or below | Slows the rate of hydrolysis significantly. |

| Atmosphere | Dry, inert (Nitrogen or Argon) | Prevents exposure to atmospheric moisture and oxygen. |

| Container | Tightly sealed, amber vial | Prevents moisture ingress and protects from light. |

| Environment | Inside a desiccator | Provides an additional layer of protection against moisture. |

Q2: How does the 4-amino group affect the stability of the ester?

A2: The 4-amino group, being in the ortho position to the ester linkage, can act as an intramolecular general base catalyst.[1][2][3][4] This means the lone pair of electrons on the nitrogen can facilitate the nucleophilic attack of a water molecule on the carbonyl carbon of the ester, significantly accelerating the hydrolysis rate compared to an unsubstituted benzoate ester or a para-aminobenzoate ester.[1][2]

Q3: How does the 3-iodo group influence the stability?

A3: The iodo group is an electron-withdrawing group, which can slightly increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. However, the dominant effect on hydrolysis rate is expected to be the intramolecular catalysis by the 4-amino group. Additionally, iodinated organic compounds can be sensitive to light and heat, which can potentially lead to other degradation pathways over time, although hydrolysis is the primary concern for this molecule.

Q4: Can I use solvents other than DMSO or DMF to dissolve the compound?

A4: Yes, anhydrous acetonitrile or tetrahydrofuran (THF) can also be used. The key is to ensure the solvent is of the highest purity and as dry as possible. Always use a freshly opened bottle of anhydrous solvent or a solvent from a solvent purification system.

Q5: How can I quantitatively assess the extent of hydrolysis in my sample?

A5: Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC) are two powerful techniques for this purpose.

-

qNMR: This technique allows for the direct quantification of the ester and its hydrolysis product without the need for a calibration curve for each compound. By integrating the signals of specific protons on the ester and the resulting carboxylic acid relative to a known internal standard, you can determine the molar ratio of the two compounds.[5]

-

HPLC: A validated stability-indicating HPLC method can separate the PFP ester from 4-amino-3-iodobenzoic acid. By creating a calibration curve for the hydrolysis product, you can accurately quantify its concentration in your sample.[6]

Experimental Protocols

Protocol 1: General Procedure for Monitoring Hydrolysis by RP-HPLC

This protocol provides a general framework for developing an HPLC method to separate Pentafluorophenyl 4-amino-3-iodobenzoate from its hydrolysis product.

Materials:

-

Pentafluorophenyl 4-amino-3-iodobenzoate sample

-

4-amino-3-iodobenzoic acid reference standard

-

HPLC-grade acetonitrile (ACN)

-

HPLC-grade water

-

Trifluoroacetic acid (TFA) or formic acid

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

HPLC system with UV detector

Methodology:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

-

Standard Preparation:

-

Prepare a stock solution of 4-amino-3-iodobenzoic acid in a suitable solvent (e.g., 50:50 ACN:water) at a known concentration (e.g., 1 mg/mL).

-

Prepare a series of dilutions to create a calibration curve.

-

-

Sample Preparation:

-

Accurately weigh a small amount of your Pentafluorophenyl 4-amino-3-iodobenzoate sample and dissolve it in the mobile phase to a known concentration.

-

-

Chromatographic Conditions (starting point for optimization):

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

Detection Wavelength: 254 nm

-

Gradient Program:

-

0-5 min: 30% B

-

5-20 min: 30% to 90% B

-

20-25 min: 90% B

-

25-30 min: 30% B (re-equilibration)

-

-

-

Analysis:

-

Inject the standards and the sample.

-

Identify the peaks based on the retention time of the standard. The 4-amino-3-iodobenzoic acid will elute earlier than the PFP ester.

-

Quantify the amount of hydrolysis product in your sample using the calibration curve.

-

Protocol 2: General Procedure for Quantitative NMR (qNMR) Analysis

Materials:

-

Pentafluorophenyl 4-amino-3-iodobenzoate sample

-

High-purity internal standard (e.g., maleic acid, dimethyl sulfone) with a known chemical shift that does not overlap with the analyte signals.

-

Deuterated solvent (e.g., DMSO-d6)

-

NMR spectrometer

Methodology:

-

Sample Preparation:

-

Accurately weigh a precise amount of the PFP ester sample and the internal standard into an NMR tube.

-

Add a known volume of the deuterated solvent to completely dissolve both compounds.

-

-

NMR Data Acquisition:

-

Acquire a quantitative ¹H NMR spectrum. Key parameters for quantitative analysis include:

-

A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest.

-

A calibrated 90° pulse.

-